molecular formula C13H11BrF3N3O B2596409 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448053-85-7

2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2596409
CAS No.: 1448053-85-7
M. Wt: 362.15
InChI Key: AJXCJRSPYFMWEJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a bromo group and a pyrazole ring containing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Bromination of Benzamide: The benzamide core is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromo group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)benzamide
  • 2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 2-bromo-N-(2-(3-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide stands out due to the presence of both the bromo and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-bromo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N3O/c14-10-4-2-1-3-9(10)12(21)18-6-8-20-7-5-11(19-20)13(15,16)17/h1-5,7H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXCJRSPYFMWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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